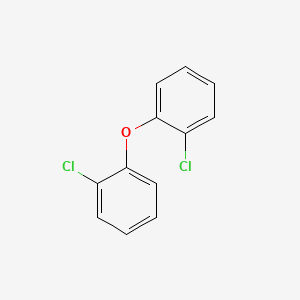
1-Chloro-2-(2-chlorophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(2-chlorophenoxy)benzene is an organic compound with the molecular formula C12H8Cl2O It is a chlorinated derivative of diphenyl ether, characterized by the presence of two chlorine atoms and an ether linkage between two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-chlorophenoxy)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2-chlorophenol with 1-chloro-2-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(2-chlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Major Products Formed:
Substitution: Formation of phenolic derivatives or other substituted benzene compounds.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of dechlorinated diphenyl ethers or other reduced products.
Scientific Research Applications
1-Chloro-2-(2-chlorophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 1-chloro-2-(2-chlorophenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and ether linkage influence the compound’s reactivity and interaction with other molecules. The compound can form stable intermediates and transition states, facilitating various chemical transformations .
Comparison with Similar Compounds
1-Chloro-4-(4-chlorophenoxy)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2,2’-Dichlorodiphenyl ether: Another chlorinated diphenyl ether with distinct chemical properties and uses.
Bis-(2-chlorophenyl) ether: A related compound with similar applications but different physical and chemical characteristics.
Uniqueness: Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C12H8Cl2O |
|---|---|
Molecular Weight |
239.09 g/mol |
IUPAC Name |
1-chloro-2-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H8Cl2O/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
InChI Key |
MFJMZOUFSWSBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















